2,2,4,6-tetramethyl-N-(4-methylphenyl)quinoline-1(2H)-carboxamide
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Overview
Description
2,2,4,6-TETRAMETHYL-N-(4-METHYLPHENYL)-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE is a synthetic organic compound. It belongs to the class of dihydroquinolines, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,6-TETRAMETHYL-N-(4-METHYLPHENYL)-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE typically involves the following steps:
Formation of the Dihydroquinoline Core: This can be achieved through a cyclization reaction involving aniline derivatives and ketones under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using appropriate carboxylic acid derivatives and amines.
Methylation: The methyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Catalysts: To enhance reaction rates and selectivity.
Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, it may be used as a probe to study enzyme interactions or as a precursor for bioactive compounds.
Medicine
Industry
In the industrial sector, the compound may be used in the production of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 2,2,4,6-TETRAMETHYL-N-(4-METHYLPHENYL)-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE depends on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
Similar Compounds
2,2,4,6-Tetramethyl-1,2-dihydroquinoline: A related compound with similar structural features.
N-(4-Methylphenyl)-1,2-dihydroquinoline-1-carboxamide: Another compound with a similar core structure but different substituents.
Uniqueness
The uniqueness of 2,2,4,6-TETRAMETHYL-N-(4-METHYLPHENYL)-1,2-DIHYDROQUINOLINE-1-CARBOXAMIDE lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C21H24N2O |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2,2,4,6-tetramethyl-N-(4-methylphenyl)quinoline-1-carboxamide |
InChI |
InChI=1S/C21H24N2O/c1-14-6-9-17(10-7-14)22-20(24)23-19-11-8-15(2)12-18(19)16(3)13-21(23,4)5/h6-13H,1-5H3,(H,22,24) |
InChI Key |
GKAHVOKIBWFPGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2C3=C(C=C(C=C3)C)C(=CC2(C)C)C |
Origin of Product |
United States |
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